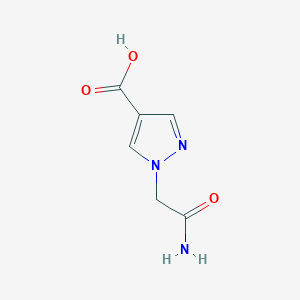![molecular formula C9H8N2O2 B1357574 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-47-3](/img/structure/B1357574.png)
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
“7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is a type of N-heterocyclic compound . It has a molecular weight of 176.17 . The IUPAC name for this compound is 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Molecular Structure Analysis
The InChI code for “7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid” is 1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13) . The InChI key is DKOIGMYINSXCJV-UHFFFAOYSA-N .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, TEMPO serves both as a Lewis acid and as an oxidant in some reactions .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
1. Fluorescent Molecules for Studying Intracellular Processes
- Application Summary : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study involved the synthesis of a family of PPs and investigation of their photophysical properties. The methodology was simpler and greener compared to those of BODIPYS .
- Results : The study found that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Antitumor Scaffold
- Application Summary : Pyrazolo[1,5-a]pyrimidines have attracted attention due to their significant anticancer potential and enzymatic inhibitory activity .
- Methods of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The structural diversity and synergic effect between new synthetic routes and the possible applications of these compounds could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
3. Antifungal Activities
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been studied for their potential antifungal activities .
- Methods of Application : The study involved testing various compounds against different types of fungi .
- Results : The results of the study are not specified in the source, but it suggests that some compounds showed promising antifungal activities .
4. Fluorophores for Optical Applications
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
- Methods of Application : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and investigation of their photophysical properties .
- Results : The study found that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
5. Synthesis of Diverse β-Enaminone Derivatives
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been used in the synthesis of diverse β-enaminone derivatives .
- Methods of Application : The study involved a highly efficient methodology under microwave irradiation, obtaining various 2,7-disubstituted products .
- Results : The study resulted in high yields of the synthesized products .
6. Chemosensors
- Application Summary : Pyrazolo[1,5-a]pyrimidines have been studied for their potential use as chemosensors .
- Methods of Application : The study involved testing various compounds for their sensing capabilities .
- Results : The results of the study are not specified in the source, but it suggests that some compounds showed promising sensing capabilities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIGMYINSXCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599748 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
16205-47-3 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1357494.png)
![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)


![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)


